4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(5-chloro-2-hydroxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-14(10-19-15-9-12(18)7-8-16(15)22)17(23)21(20-11)13-5-3-2-4-6-13/h2-10,20,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPBEMBGYKRNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C17H14ClN3O2
- Molecular Weight : 327.77 g/mol
- CAS Number : 320425-01-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The chloro and hydroxy groups on the aniline moiety enhance its reactivity and potential interactions with biomolecules.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazolone derivatives. For instance, compounds with similar structural features have shown cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15.0 | |
| HeLa (cervical cancer) | 12.5 | |
| A549 (lung cancer) | 10.0 |
The mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 64 | |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest a broad-spectrum antimicrobial effect, making it a candidate for further development as an antibacterial agent.
Case Studies
- Anticancer Study in Mice : In a murine model, administration of the compound led to a significant reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent for treating tumors resistant to conventional therapies.
- Antimicrobial Efficacy : A study focusing on the antibacterial properties demonstrated that the compound effectively inhibited biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria.
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
Optimization involves refining reaction conditions such as solvent selection, temperature, and catalyst use. For pyrazolone derivatives, refluxing in ethanol for 2–4 hours is a common starting point . Purification via recrystallization (e.g., DMF/EtOH mixtures) improves purity. Monitoring reaction progress with TLC or HPLC ensures intermediate stability . Adjusting stoichiometry of precursors, such as 3,5-diaryl-4,5-dihydro-1Н-pyrazole, may enhance yield .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- Single-crystal X-ray diffraction provides definitive structural confirmation, resolving bond lengths and angles (e.g., mean C–C bond deviation: 0.004 Å) .
- HPLC with UV detection monitors purity, using C18 columns and gradients (e.g., acetonitrile/water) .
- FTIR identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for pyrazol-3-one) .
- NMR (¹H/¹³C) confirms substitution patterns, such as phenyl group integration .
Advanced: How can tautomeric behavior of this compound be experimentally and computationally analyzed?
Methodological Answer:
- X-ray crystallography detects tautomeric forms in solid state (e.g., enol vs. keto configurations) .
- UV-Vis spectroscopy in solvents of varying polarity tracks tautomer equilibria (e.g., λmax shifts indicate proton transfer) .
- DFT calculations (B3LYP/6-31G*) model energy differences between tautomers and predict dominant forms .
Advanced: What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Molecular Electrostatic Potential (MEP) maps (generated via Gaussian or MOE software) highlight reactive sites (e.g., electron-deficient carbonyl carbon) .
- Fukui indices identify nucleophilic/electrophilic regions using DFT .
- Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets, guiding derivatization .
Intermediate: How should stability studies be designed to assess degradation under varying pH and temperature?
Methodological Answer:
- Use a split-plot design with factors like pH (3–9), temperature (25–60°C), and time (0–30 days) .
- Analyze degradation via HPLC-UV/MS to identify byproducts (e.g., hydrolysis of the methylene bridge) .
- Kinetic modeling (Arrhenius equation) predicts shelf-life under accelerated conditions .
Advanced: What methodologies evaluate the environmental fate and ecotoxicology of this compound?
Methodological Answer:
- OECD 301 biodegradation tests assess persistence in aquatic systems .
- QSAR models predict bioaccumulation (logP) and toxicity (e.g., EC50 for Daphnia magna) .
- LC-MS/MS quantifies environmental residues in soil/water matrices (LOD < 0.1 ppb) .
Intermediate: What strategies are effective for derivatizing this compound to enhance bioactivity?
Methodological Answer:
- Mannich reactions introduce aminoalkyl groups at the hydroxyl or amine sites, improving solubility .
- Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) adds triazole moieties for targeted drug delivery .
- Schiff base formation with aldehydes modifies the hydrazone moiety, altering metal-binding properties .
Advanced: How can kinetic studies elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Stopped-flow UV-Vis monitors rapid intermediates (e.g., enolate formation during alkylation) .
- Isotopic labeling (e.g., ¹⁸O in carbonyl) tracks oxygen exchange in hydrolysis .
- Eyring plots derive activation parameters (ΔH‡, ΔS‡) to distinguish concerted vs. stepwise mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
